molecular formula C16H21N5O4S2 B285486 2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide

2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide

Cat. No. B285486
M. Wt: 411.5 g/mol
InChI Key: JFVFKOPEPPQWNL-UHFFFAOYSA-N
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Description

2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide, also known as MPOX, is a compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide involves its interaction with DAT. 2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide binds to the transporter protein and prevents the reuptake of dopamine into the presynaptic neuron. This leads to an increase in dopamine levels in the synaptic cleft, which can result in various physiological and behavioral effects.
Biochemical and Physiological Effects:
2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide has been found to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can result in increased locomotor activity and reward-seeking behavior. 2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide has also been found to have anxiolytic effects, reducing anxiety-like behavior in animal models. Additionally, 2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide has been shown to have analgesic effects, reducing pain sensitivity in animal models.

Advantages and Limitations for Lab Experiments

2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide has several advantages for laboratory experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to have consistent effects across different animal models. However, there are also some limitations to using 2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide in laboratory experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the dose and route of administration.

Future Directions

There are several future directions for research on 2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide. One possible direction is to investigate its potential as a treatment for neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). Another direction is to explore its effects on other neurotransmitter systems, such as serotonin and norepinephrine. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide and its potential limitations for laboratory experiments.

Synthesis Methods

2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide can be synthesized through a multistep process starting with the reaction of 5-methyl-1,3,4-oxadiazole-2-thiol with 4-(4-chlorophenyl)piperazine. This intermediate product is then reacted with 4-(methylsulfonyl)benzoyl chloride to yield the final product, 2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide.

Scientific Research Applications

2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have an affinity for the dopamine transporter (DAT), a protein that regulates the levels of dopamine in the brain. 2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide has been shown to inhibit the reuptake of dopamine by DAT, leading to an increase in dopamine levels in the brain.

properties

Molecular Formula

C16H21N5O4S2

Molecular Weight

411.5 g/mol

IUPAC Name

2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]acetamide

InChI

InChI=1S/C16H21N5O4S2/c1-12-18-19-16(25-12)26-11-15(22)17-13-3-5-14(6-4-13)20-7-9-21(10-8-20)27(2,23)24/h3-6H,7-11H2,1-2H3,(H,17,22)

InChI Key

JFVFKOPEPPQWNL-UHFFFAOYSA-N

SMILES

CC1=NN=C(O1)SCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C

Canonical SMILES

CC1=NN=C(O1)SCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C

Origin of Product

United States

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